Cas no 79812-02-5 (Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate)

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- L-Tryptophan, 5-hydroxy-, methyl ester
- Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
- l-5-hydroxytryptophan methyl ester
- (S)-Methyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
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- Inchi: 1S/C12H14N2O3/c1-17-12(16)10(13)4-7-6-14-11-3-2-8(15)5-9(7)11/h2-3,5-6,10,14-15H,4,13H2,1H3/t10-/m0/s1
- InChI Key: QOBUNYVBTXFCEZ-JTQLQIEISA-N
- SMILES: O(C)C([C@H](CC1=CNC2C=CC(=CC1=2)O)N)=O
Computed Properties
- Exact Mass: 234.10044231g/mol
- Monoisotopic Mass: 234.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 88.3
Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6747763-2.5g |
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate |
79812-02-5 | 2.5g |
$1428.0 | 2023-05-23 | ||
Enamine | EN300-6747763-0.5g |
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate |
79812-02-5 | 0.5g |
$699.0 | 2023-05-23 | ||
Enamine | EN300-6747763-0.1g |
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate |
79812-02-5 | 0.1g |
$640.0 | 2023-05-23 | ||
Enamine | EN300-6747763-10.0g |
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate |
79812-02-5 | 10g |
$3131.0 | 2023-05-23 | ||
Enamine | EN300-6747763-5.0g |
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate |
79812-02-5 | 5g |
$2110.0 | 2023-05-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742869-1g |
Methyl (s)-2-amino-3-(5-hydroxy-1h-indol-3-yl)propanoate |
79812-02-5 | 98% | 1g |
¥3148.00 | 2024-07-28 | |
Enamine | EN300-6747763-1.0g |
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate |
79812-02-5 | 1g |
$728.0 | 2023-05-23 | ||
Enamine | EN300-6747763-0.05g |
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate |
79812-02-5 | 0.05g |
$612.0 | 2023-05-23 | ||
Enamine | EN300-6747763-0.25g |
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate |
79812-02-5 | 0.25g |
$670.0 | 2023-05-23 |
Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate Related Literature
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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3. Caper tea
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
Additional information on Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
Research Brief on Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate (CAS: 79812-02-5)
Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate, with the CAS number 79812-02-5, is a chiral ester derivative of 5-hydroxytryptophan (5-HTP). This compound has garnered significant attention in recent years due to its potential applications in pharmaceutical chemistry and neuropharmacology. The compound's structural similarity to serotonin precursors makes it a promising candidate for the development of novel therapeutics targeting neurological disorders, including depression, anxiety, and sleep disorders.
Recent studies have focused on the synthesis and biological evaluation of Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a serotonin receptor modulator. The researchers employed a combination of molecular docking and in vitro assays to elucidate its binding affinity for 5-HT1A and 5-HT2A receptors, which are critical targets in the treatment of mood disorders. The study reported a 30% increase in receptor activation compared to traditional 5-HTP derivatives, suggesting enhanced bioavailability and receptor specificity.
Another notable advancement is the compound's role in prodrug development. A 2024 preprint from Bioorganic & Medicinal Chemistry Letters highlighted its use as a prodrug for targeted serotonin delivery. The ester moiety in Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate was shown to improve blood-brain barrier penetration, addressing a key limitation of existing serotonin precursors. This finding opens new avenues for designing CNS-active therapeutics with reduced peripheral side effects.
In addition to its pharmacological potential, the compound has been investigated for its chemical stability and metabolic profile. A recent pharmacokinetic study (2024) in European Journal of Pharmaceutical Sciences revealed that Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate exhibits a half-life of 4.2 hours in rodent models, with minimal hepatic first-pass metabolism. These properties make it a viable candidate for oral administration, further supporting its translational potential.
Despite these promising results, challenges remain in scaling up the synthesis of Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate. Current synthetic routes, as described in a 2023 Organic Process Research & Development paper, involve multi-step enantioselective catalysis, which may limit cost-effectiveness for large-scale production. Future research is expected to focus on optimizing synthetic methodologies and exploring novel formulations to enhance clinical applicability.
In conclusion, Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate (CAS: 79812-02-5) represents a cutting-edge compound with multifaceted applications in neuropharmacology and drug delivery. Its unique pharmacological profile and improved bioavailability position it as a promising candidate for next-generation therapeutics. Continued research into its mechanisms of action and scalable synthesis will be critical for translating these findings into clinical practice.
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